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Compound of Interest |

Compound Name: (8-Methoxyquinolin-4-yl)methanol
CAS No.: 1589471-09-9
Cat. No.: B1472204
. J

Executive Summary

8-Methoxy-4-quinolinemethanol is a bicyclic heterocyclic compound belonging to the quinoline
class. It serves as a structural hybrid between the 8-aminoquinoline (e.g., Primaquine) and 4-
quinolinemethanol (e.g., Mefloquine, Quinine) families. Its 4-hydroxymethyl group is a critical
hydrogen-bond donor/acceptor site often implicated in binding to the heme detoxification
pathway in Plasmodium parasites, while the 8-methoxy substituent modulates lipophilicity and
metabolic stability.

This guide outlines the molecular specifications, validated synthesis protocols, and analytical
characterization required for its application in high-throughput screening and lead optimization.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]

Molecular Specifications
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Property Specification

IUPAC Name (8-Methoxyquinolin-4-yl)methanol

Common Name 8-Methoxy-4-quinolinemethanol

Molecular Formula C11H11NO2

Molecular Weight 189.21 g/mol

Core Scaffold Quinoline (Benzopyridine)

Key Substituents 4-Hydroxymethyl (-CH20H), 8-Methoxy (-OCHs3)
Hydrogen Bond Donors 1 (Hydroxyl)

Hydrogen Bond Acceptors 3 (Quinoline N, Methoxy O, Hydroxyl O)

Predicted Physicochemical Parameters

e LogP (Octanol/Water): ~1.5 — 1.9 (Moderate lipophilicity, favorable for membrane
permeability).

e pKa (Quinoline N): ~4.5 — 5.5 (Protonatable in the acidic food vacuole of the malaria
parasite).

» Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water (neutral pH).

Synthetic Routes & Manufacturing

The synthesis of 8-Methoxy-4-quinolinemethanol generally proceeds via the reduction of its
carboxylic acid precursor or the functionalization of a methyl group at the C4 position.

Method A: Reduction of 8-Methoxycinchoninic Acid
(Preferred)

This method offers the highest regioselectivity and purity. It utilizes 8-methoxyquinoline-4-
carboxylic acid (8-methoxycinchoninic acid) as the starting material.

Reagents:
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Precursor: 8-Methoxyquinoline-4-carboxylic acid.
Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-Tetrahydrofuran (BHs-THF).
Solvent: Anhydrous Tetrahydrofuran (THF).

Quenching: Sodium Sulfate decahydrate (Na=SOa4-10H20) or Fieser workup.

Protocol:

Preparation: In a flame-dried round-bottom flask under Argon, suspend 8-methoxyquinoline-
4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).

Reduction: Cool to 0°C. Add LiAlH4 (2.5 eq) portion-wise over 30 minutes. (Caution:
Exothermic, Hz evolution).

Reflux: Warm to room temperature, then reflux for 4—6 hours. Monitor by TLC (Mobile phase:
5% MeOH in DCM).

Workup (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

o mL Water (
= grams of LiAlH4 used).
o mL 15% NaOH.

o mL Water.

Isolation: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate
over MgSOa4 and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiOz,
EtOAc/Hexane gradient).

Method B: Radical Functionalization of 8-Methoxy-4-
methylquinoline
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Used when the 4-methyl precursor (derived from the Doebner-Miller reaction) is more
accessible.

» Bromination: React 8-methoxy-4-methylquinoline with N-bromosuccinimide (NBS) and AIBN
in CCla (Reflux) to yield 4-(bromomethyl)-8-methoxyquinoline.

» Hydrolysis: Reflux the bromide intermediate in aqueous Dioxane/CaCO:s to yield the alcohol.

Synthesis Workflow Diagram

Pathway Legend
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Caption: Comparative synthetic pathways for 8-Methoxy-4-quinolinemethanol. The reduction of
the carboxylic acid (bottom path) is preferred for laboratory-scale purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be
confirmed.

Nuclear Magnetic Resonance (NMR)

e 'H NMR (400 MHz, CDCIs/DMSO-ds):
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[e]

0 8.8-8.9 ppm (d, 1H): H-2 proton (Deshielded by Quinoline N).

o

0 7.9-8.0 ppm (d, 1H): H-5 proton.

[¢]

d 7.4-7.6 ppm (m, 3H): H-3, H-6, H-7 protons.

[¢]

0 5.1-5.3 ppm (s/d, 2H):-CH20H (Benzylic methylene at C4).

[e]

0 5.4-5.6 ppm (t, 1H): -OH (Exchangeable with D20).

o

5 4.0-4.1 ppm (s, 3H):-OCHs (Methoxy group at C8).
Mass Spectrometry (MS)
e Method: ESI-MS (Positive Mode).
« Expected Peaks:
o [M+H]*: m/z 190.22
o [M+Na]*: m/z 212.20
Biological Relevance & Applications[8][9]

Antimalarial Pharmacophore

The 4-quinolinemethanol scaffold is the core active unit of Mefloquine and Quinine.

e Mechanism: The compound accumulates in the parasite's acidic food vacuole via ion
trapping (protonation of the quinoline nitrogen).

o Target: It binds to free heme (ferriprotoporphyrin 1X) released during hemoglobin digestion,
preventing its polymerization into non-toxic hemozoin. The accumulation of toxic heme-drug
complexes causes parasite lysis.

» Role of 8-Methoxy: Unlike Mefloquine (which has no 8-substituent) or Quinine (6-methoxy),
the 8-methoxy group in this molecule mimics the substitution pattern of Primaquine (an 8-
aminoquinoline). This unique hybrid structure allows researchers to probe the "dual-activity"
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potential—targeting both blood-stage (hemozoin inhibition) and potentially liver-stage
parasites.

Antibacterial & Anticancer Potential

Quinoline-4-methanols act as precursors for hybrid drugs.

o DNA Gyrase Inhibition: The scaffold can be coupled with fluoroquinolone motifs to enhance
binding affinity to bacterial DNA gyrase.

o Metal Chelation: The proximity of the Quinoline N and the 8-Methoxy oxygen allows for
bidentate chelation of metal ions (Cu2*, Zn2*), a mechanism often exploited to generate
cytotoxic ROS in cancer cells.

Pharmacophore Interaction Map
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Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 8-
methoxy-4-quinolinemethanol pharmacophore.

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye/Respiratory).
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e Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid
inhalation of dust.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the
hydroxymethyl group to the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [8-Methoxy-4-quinolinemethanol: Technical
Specifications & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1472204#8-methoxy-4-quinolinemethanol-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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